molecular formula C16H12N2O2 B2753609 N,3-diphenyl-1,2-oxazole-5-carboxamide CAS No. 1155-11-9

N,3-diphenyl-1,2-oxazole-5-carboxamide

Cat. No.: B2753609
CAS No.: 1155-11-9
M. Wt: 264.284
InChI Key: SZDPGXZEVKVGBJ-UHFFFAOYSA-N
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Description

“N,3-diphenyl-1,2-oxazole-5-carboxamide” is a compound with the molecular formula C16H12N2O2 . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

1. Synthetic Applications in Organic Chemistry

Oxazoles, including N,3-diphenyl-1,2-oxazole-5-carboxamide derivatives, serve as versatile intermediates in organic synthesis. They have been utilized as masked forms of activated carboxylic acids, facilitating the synthesis of complex macrolides and natural products. For instance, oxazoles undergo photooxygenation to form triamides, which can be further manipulated to synthesize macrolides like recifeiolide and curvularin (Wasserman et al., 1981). This highlights the utility of oxazole derivatives in constructing cyclic and acyclic structures via selective nucleophilic attack.

2. Applications in Biochemistry and Molecular Biology

Oxazole derivatives find applications in biochemistry, particularly in the detection and analysis of biomolecules. A notable example is the use of 2,5-diphenyloxazole (PPO) in scintillation autography for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels (Bonner & Laskey, 1974). This method is significantly more sensitive than conventional autoradiography, demonstrating the critical role of oxazole derivatives in enhancing the detection limits of radioactive biomolecules.

3. Material Science and Photophysics

In the realm of material science, oxazole derivatives contribute to the understanding of photophysical processes. The photo-oxidation of oxazoles by singlet oxygen is a key reaction, shedding light on the interactions between oxazole rings and singlet oxygen (Zeinali et al., 2020). This knowledge is crucial for designing materials with specific photophysical properties, potentially leading to applications in photovoltaics, light-emitting diodes, and other optoelectronic devices.

4. Catalysis and Polymerization

Oxazole derivatives also play a role in catalysis, particularly in the polymerization of lactones to produce polyesters. The activation of carboxyl groups by oxazolinylphosphonate, a derivative of oxazole, facilitates the preparation of 3-acyl-2-oxazolones, which are then used in catalytic reactions (Kunieda et al., 1983). This method underscores the utility of oxazole derivatives in activating carboxyl groups, enabling efficient and selective catalytic processes.

Future Directions

Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities . Future research could focus on synthesizing various “N,3-diphenyl-1,2-oxazole-5-carboxamide” derivatives and screening them for various biological activities.

Properties

IUPAC Name

N,3-diphenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(17-13-9-5-2-6-10-13)15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPGXZEVKVGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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